molecular formula C23H18FNOS B11517514 2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-N-(naphthalen-2-yl)acetamide

2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-N-(naphthalen-2-yl)acetamide

Cat. No.: B11517514
M. Wt: 375.5 g/mol
InChI Key: DLUIYUBFDBBUBH-UHFFFAOYSA-N
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Description

2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-N-(naphthalen-2-yl)acetamide is a complex organic compound with a molecular formula of C23H18FNOS . This compound features a unique structure that includes a fluorinated naphthalene ring and a sulfanyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Betti reaction, which is a condensation reaction between 2-naphthol, aryl aldehydes, and amines . This reaction is performed by mixing the reagents at elevated temperatures, usually around 60°C, without any solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-N-(naphthalen-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

    Substitution: The fluorine atom in the naphthalene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-N-(naphthalen-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-yl derivatives: Compounds with similar naphthalene structures but different functional groups.

    Fluorinated aromatic compounds: Compounds with fluorine atoms attached to aromatic rings.

Uniqueness

2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-N-(naphthalen-2-yl)acetamide stands out due to its combination of a fluorinated naphthalene ring and a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C23H18FNOS

Molecular Weight

375.5 g/mol

IUPAC Name

2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C23H18FNOS/c24-22-12-10-18(20-7-3-4-8-21(20)22)14-27-15-23(26)25-19-11-9-16-5-1-2-6-17(16)13-19/h1-13H,14-15H2,(H,25,26)

InChI Key

DLUIYUBFDBBUBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC3=CC=C(C4=CC=CC=C34)F

Origin of Product

United States

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